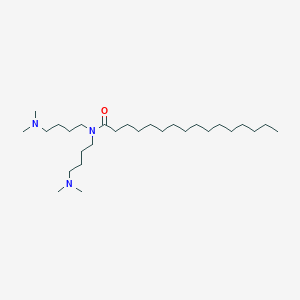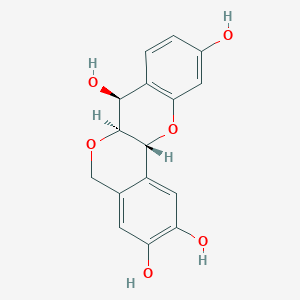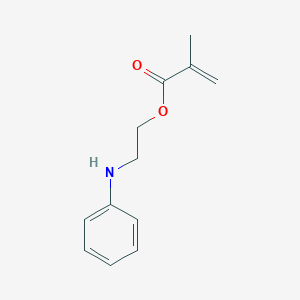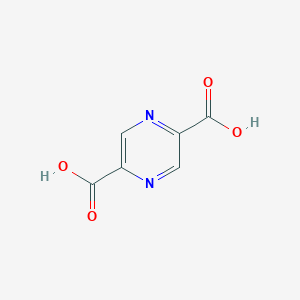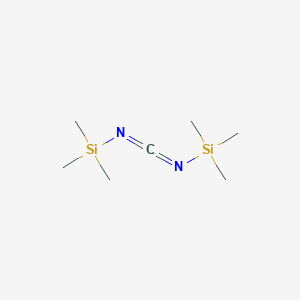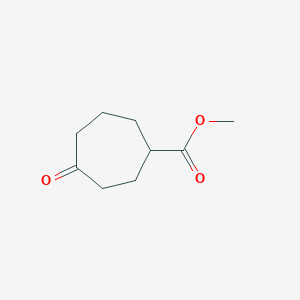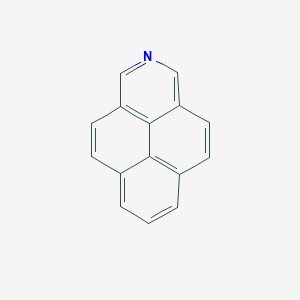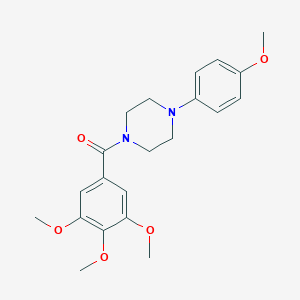
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 4-(p-methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl, also known as Ro 64-0802, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This ketone is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.
Wirkmechanismus
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, producing various physiological effects. By inhibiting FAAH, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 can increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and the resulting physiological effects.
Biochemische Und Physiologische Effekte
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been shown to produce a range of biochemical and physiological effects. In animal studies, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has a short half-life in vivo, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802. One area of research is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic uses of FAAH inhibitors in the treatment of various diseases, including pain, inflammation, anxiety, and depression. Additionally, further research is needed to fully understand the role of endocannabinoids in various physiological processes and the potential therapeutic benefits of targeting the endocannabinoid system.
Synthesemethoden
The synthesis of KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 involves several steps, including the reaction of 4-(p-methoxyphenyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the intermediate product 4-(p-methoxyphenyl)piperazinyl 3,4,5-trimethoxybenzoate. This intermediate product is then reacted with lithium aluminum hydride to reduce the ester group to an alcohol group, followed by the reaction with acetic anhydride to form the ketone product KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802.
Wissenschaftliche Forschungsanwendungen
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been extensively studied for its potential use in the treatment of various diseases, including pain, inflammation, anxiety, and depression. As a selective inhibitor of FAAH, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 can increase the levels of endocannabinoids in the body, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Eigenschaften
CAS-Nummer |
17766-70-0 |
|---|---|
Produktname |
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL |
Molekularformel |
C21H26N2O5 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-7-5-16(6-8-17)22-9-11-23(12-10-22)21(24)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI-Schlüssel |
IYHLPFHSSALZLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Andere CAS-Nummern |
17766-70-0 |
Synonyme |
4-(p-Methoxyphenyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



